Fosinoprilat is the pharmacologically active metabolite of the prodrug Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. [, ] It acts as a potent ACE inhibitor, primarily studied for its role in blood pressure regulation. [, ] Unlike other ACE inhibitors, Fosinoprilat is distinguished by its dual elimination pathway through both the liver and kidneys. [, ] This characteristic makes it particularly relevant for research in patients with impaired renal or hepatic function. [, ]
Fosinoprilat specifically and competitively inhibits ACE, preventing the conversion of Angiotensin I to Angiotensin II. [, ] This inhibition results in diminished vasopressor activity and a reduction in blood pressure. [, ] Additionally, by reducing Angiotensin II levels, Fosinoprilat also decreases aldosterone secretion by the adrenal cortex. [] This leads to decreased sodium retention and increased water outflow. []
Fosinoprilat exhibits low lipophilicity and, at physiological pH, behaves as a strong acid due to the complete ionization of its carboxyl groups. [] Its dual elimination pathway is attributed to its molecular properties, allowing for both renal and hepatic excretion. [, ] These properties make it a valuable subject for research in patients with renal or hepatic impairment. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2